1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
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Description
The compound "1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar indole carbaldehyde derivatives. For instance, indole-3-carbaldehyde derivatives are known to participate in various chemical reactions and can be modified to produce a range of products with potential biological activities .
Synthesis Analysis
The synthesis of indole carbaldehyde derivatives can involve multiple steps, including the treatment of indole-3-carbaldehyde with different reagents. For example, the reaction of indole-3-carbaldehyde with epichlorohydrin leads to the formation of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde . This suggests that similar strategies could be employed to introduce different substituents on the indole ring, potentially including the 2-fluorophenoxyethyl group.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical and biological properties. The crystal structures of related compounds, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been reported, showing relatively flat structures and specific dihedral angles between the triazolyl ring and the attached aryl rings . These structural details are important for understanding the intermolecular interactions and reactivity of similar compounds.
Chemical Reactions Analysis
Indole carbaldehyde derivatives are versatile in chemical reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde reacts regioselectively with various nucleophiles to provide 2,3,6-trisubstituted indole derivatives . This indicates that the indole carbaldehyde moiety can act as an electrophile in nucleophilic substitution reactions, which could be relevant for the synthesis and functionalization of "1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde".
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carbaldehyde derivatives can be influenced by their molecular structure. For example, the presence of a fluorine atom can affect the compound's reactivity and intermolecular interactions due to its electronegativity . Schiff bases derived from carbaldehydes, such as 2-hydroxynaphthalene-1-carbaldehyde, and their metal complexes have been studied, indicating that these compounds can form complexes with metals and exhibit biological effects . These properties are important for the potential applications of indole carbaldehyde derivatives in various fields.
Scientific Research Applications
Tyrosinase Inhibition and Melanin Production
1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde, a derivative of indole-3-carbaldehyde, shows significant applications in the field of biochemistry, particularly in tyrosinase inhibition. Indole-3-carbaldehyde, isolated from fungus YL185, has been found to inhibit the oxidation of l-DOPA by mushroom tyrosinase and reduce melanin production in B16 melanoma cells (Shimizu et al., 2003).
Marine Sponge Derivatives and Antimicrobial Activity
New derivatives of indole, including indole-3-carbaldehyde, have been identified in marine sponges. These compounds exhibit potential antimicrobial properties. The discovery of these derivatives in natural sources like marine sponges underscores their significance in natural product chemistry and potential pharmacological applications (Abdjul et al., 2015).
Reactions with Active Methylene Compounds
The chemical reactivity of indole-3-carbaldehyde derivatives, including those similar to 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde, has been explored in the synthesis of various compounds. These reactions involve active methylene compounds, highlighting the versatility and reactivity of the indole-3-carbaldehyde framework (Suzdalev & Den’kina, 2011).
Synthesis and Applications in Fluorescent Probes
The synthesis of novel compounds involving the indole-3-carbaldehyde structure, such as 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde, has been crucial in the development of near-infrared fluorescent probes. These probes have broad applications in biochemical and medical research, demonstrating the versatility of indole derivatives in sensor technology (You-min, 2014).
Potential in Antifungal and Antimicrobial Therapies
Research has also been conducted on the antimicrobial and antifungal activities of compounds derived from indole-3-carbaldehyde. This research indicates a promising role for such compounds in developing new therapeutic agents against a range of microbial and fungal pathogens (Laxmi & Rajitha, 2010).
properties
IUPAC Name |
1-[2-(2-fluorophenoxy)ethyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-15-6-2-4-8-17(15)21-10-9-19-11-13(12-20)14-5-1-3-7-16(14)19/h1-8,11-12H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRFHHVVAOWQAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350170 |
Source
|
Record name | 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641575 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
CAS RN |
309732-86-3 |
Source
|
Record name | 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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